7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine 7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 477865-28-4
VCID: VC4477846
InChI: InChI=1S/C13H12ClN5O/c1-8(20-11-5-3-2-4-9(11)14)10-6-7-16-13-17-12(15)18-19(10)13/h2-8H,1H3,(H2,15,18)
SMILES: CC(C1=CC=NC2=NC(=NN12)N)OC3=CC=CC=C3Cl
Molecular Formula: C13H12ClN5O
Molecular Weight: 289.72

7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

CAS No.: 477865-28-4

Cat. No.: VC4477846

Molecular Formula: C13H12ClN5O

Molecular Weight: 289.72

* For research use only. Not for human or veterinary use.

7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine - 477865-28-4

Specification

CAS No. 477865-28-4
Molecular Formula C13H12ClN5O
Molecular Weight 289.72
IUPAC Name 7-[1-(2-chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Standard InChI InChI=1S/C13H12ClN5O/c1-8(20-11-5-3-2-4-9(11)14)10-6-7-16-13-17-12(15)18-19(10)13/h2-8H,1H3,(H2,15,18)
Standard InChI Key RQIHETACXYQPEJ-UHFFFAOYSA-N
SMILES CC(C1=CC=NC2=NC(=NN12)N)OC3=CC=CC=C3Cl

Introduction

7-[1-(2-Chlorophenoxy)ethyl]- triazolo[1,5-a]pyrimidin-2-amine is a synthetic chemical compound belonging to the triazolopyrimidine class. This compound is characterized by a unique molecular structure that integrates a triazolopyrimidine core with a 2-chlorophenoxyethyl side chain. It is identified by the PubChem CID 3566804 and has the molecular formula C13H12ClN5OC_{13}H_{12}ClN_5O with a molecular weight of 289.72 g/mol .

Synthesis and Structural Characterization

The synthesis of compounds in the triazolopyrimidine family often involves cyclization reactions using appropriate precursors such as chlorophenoxy derivatives. The specific synthetic route for this compound typically employs:

  • Starting Materials: Chlorophenoxyethyl derivatives and triazole-based intermediates.

  • Reagents: Organic bases (e.g., sodium ethoxide), solvents (e.g., ethanol), and catalysts for cyclization.

  • Reaction Conditions: Reflux temperatures with controlled pH to facilitate condensation and cyclization.

Structural characterization is achieved through advanced techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the aromatic and aliphatic hydrogen environments.

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups like amines and ethers.

Biological Relevance

Compounds with a triazolopyrimidine scaffold are widely studied for their pharmacological properties. While specific biological data for this compound is limited, related derivatives have demonstrated:

  • Antiviral Activity: Targeting RNA-dependent RNA polymerase in influenza viruses .

  • Anti-inflammatory Potential: Through inhibition of enzymes like lipoxygenase .

  • Anticancer Properties: By disrupting protein-protein interactions critical for tumor growth.

The inclusion of a chlorophenoxy group enhances hydrophobic interactions with biological targets, potentially improving binding affinity in drug discovery applications.

Applications

This compound is primarily of interest in:

  • Medicinal Chemistry: As a lead structure for designing drugs targeting viral or bacterial enzymes.

  • Material Science: Due to its stable aromatic structure, it may be used in developing functional materials.

  • Chemical Biology: As a probe to study biological pathways involving pyrimidine-based enzymes.

Safety and Handling

The compound is classified with hazard codes such as H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled). Proper precautions include:

  • Using gloves and protective eyewear during handling.

  • Ensuring adequate ventilation in laboratories.

  • Storing in tightly sealed containers at room temperature away from moisture.

Future Research Directions

Given its structural features, future studies could focus on:

  • Optimizing its pharmacokinetics for therapeutic use.

  • Exploring its role as an inhibitor in enzymatic pathways.

  • Developing analogs with improved efficacy against specific disease targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator